2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound is a structurally complex small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with an ethyl group at position 6 and a carboxamide moiety at position 3. The benzamido group at position 2 is further modified with an N-butyl-N-methylsulfamoyl substituent.
Properties
IUPAC Name |
2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S2/c1-4-6-12-25(3)32(29,30)16-9-7-15(8-10-16)21(28)24-22-19(20(23)27)17-11-13-26(5-2)14-18(17)31-22/h7-10H,4-6,11-14H2,1-3H3,(H2,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNJKZRIQRMVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS: 449767-74-2) is a novel synthetic derivative belonging to the class of thieno[2,3-c]pyridine compounds. This article reviews its biological activities, including antimicrobial and anticancer properties, based on diverse research findings.
- Molecular Formula : C23H32N4O4S2
- Molecular Weight : 492.65 g/mol
- Purity : 98%
Structure
The compound features a thieno[2,3-c]pyridine core substituted with a sulfonamide and an amide group. This structural configuration is believed to enhance its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains:
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 6 | Staphylococcus aureus | 6.3 µg/mL |
| Compound 7 | Escherichia coli | 6.3 µg/mL |
These findings suggest that the compound may possess similar antimicrobial efficacy. The activity against Staphylococcus aureus was notably higher than that of conventional antibiotics like benzylpenicillin, indicating potential for clinical applications in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of thieno[2,3-c]pyridine derivatives has been explored in various studies. The following table summarizes the cytotoxic effects observed in different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Leukemia (SR) | 4.31 |
| Compound B | Non-small cell lung cancer (NCI-H460) | 8.33 |
| Compound C | Colon cancer (HCT-116) | 15.6 |
These results indicate that modifications in the thieno[2,3-c]pyridine structure can lead to enhanced cytotoxicity against multiple cancer types. The introduction of specific substituents appears to play a crucial role in increasing the selectivity and potency of these compounds against cancer cells .
Study on Antimicrobial Properties
In a comparative study involving various derivatives of thieno[2,3-c]pyridine, it was found that certain modifications significantly increased their antibacterial activity. For example:
- Compound X , which included a piperazine moiety, demonstrated a twofold increase in efficacy against E. coli compared to its parent compound.
- The introduction of a methylsulfamoyl group was linked to enhanced interaction with bacterial cell walls, leading to improved inhibition rates.
Study on Anticancer Properties
A separate investigation focused on the anticancer properties of thieno[2,3-c]pyridine derivatives revealed:
- Compounds with hydroxyl groups exhibited enhanced cytotoxicity against breast and ovarian cancer cell lines.
- Notably, one derivative showed an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin.
These studies underline the potential for developing new therapeutic agents based on the thieno[2,3-c]pyridine scaffold.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential anticancer effects of compounds within the tetrahydrothieno pyridine class. These compounds have demonstrated the ability to induce apoptosis in various cancer cell lines through mechanisms involving procaspase-3 activation.
Case Study: Apoptosis Induction
A study evaluated the efficacy of several tetrahydrothieno pyridine derivatives in activating caspase-3 in cancer cell lines. The results indicated significant activation levels:
| Compound | Caspase-3 Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8b | 68 ± 4 |
| 8c | 104 ± 12 |
| 8g | 119 ± 6 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
These findings suggest that derivatives similar to our compound could exhibit strong anticancer properties through similar apoptotic mechanisms.
Antibacterial Applications
The antibacterial efficacy of tetrahydrothieno pyridine derivatives has also been explored. Compounds synthesized from this framework have been tested against various bacterial strains.
Antibacterial Testing Results
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | Not effective |
| Klebsiella pneumoniae | Moderate |
| Staphylococcus aureus | Good |
These results indicate that while some derivatives are ineffective against certain strains, they show promising activity against Gram-positive bacteria like Staphylococcus aureus.
Mechanistic Insights
The biological effects of these compounds are attributed to their interactions with specific cellular pathways. The activation of procaspase-3 to caspase-3 is a key mechanism for inducing apoptosis in cancer cells. Furthermore, structural features such as electron-withdrawing groups can enhance interactions with target proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of tetrahydrothieno[2,3-c]pyridine derivatives, which differ in substituents on the pyridine ring and the sulfamoyl/benzamido groups. Key analogs and their structural/functional distinctions are outlined below:
Table 1: Structural Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives
Key Findings from Structural and Functional Analysis
Substituent Effects on Physicochemical Properties: The ethyl group at C6 in the target compound provides moderate steric hindrance compared to the bulkier isopropyl analog (). This may influence solubility and membrane permeability.
NMR and Structural Insights :
- Comparative NMR studies (as in ) suggest that substituents at positions analogous to "regions A and B" (e.g., sulfamoyl and C6 groups) significantly alter chemical shifts, reflecting changes in electron density and steric environments. For example, the isopropyl group in the analog may induce upfield/downfield shifts in adjacent protons .
Synthetic and Safety Considerations :
- Safety protocols for handling these compounds (e.g., avoiding heat sources, child exposure) are standardized across the family ().
- Crystallographic data for analogs (e.g., ) indicates that SHELX software () is widely used for structural refinement, ensuring accuracy in bond-length and angle determinations.
Q & A
Q. What synthetic strategies are recommended for the multi-step preparation of this compound?
The synthesis involves sequential coupling reactions, starting with the preparation of the tetrahydrothieno[2,3-c]pyridine core, followed by benzamido substitution. Key steps include:
- Amide coupling : Use of coupling agents like HATU or DCC in anhydrous DMF under nitrogen to minimize hydrolysis .
- Sulfamoyl group introduction : Reaction of the benzamido intermediate with N-butyl-N-methylsulfamoyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity . Optimization requires monitoring via TLC/HPLC and adjusting reaction times (24–48 hrs) at 60–80°C .
Q. Which analytical techniques are critical for structural confirmation?
Advanced spectroscopic methods are essential:
- NMR : ¹H/¹³C NMR with DEPT-135 to identify CH, CH₂, and CH₃ groups. 2D techniques (HSQC, HMBC) resolve connectivity in the tetrahydrothienopyridine ring .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 518.2345) .
- X-ray crystallography : For absolute stereochemistry determination, if single crystals are obtained .
Q. How should researchers design initial biological activity screens?
Prioritize target-agnostic assays:
- Enzyme inhibition : Broad-spectrum kinase or protease panels (IC₅₀ determination) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .
Advanced Research Questions
Q. What methodologies elucidate degradation pathways under stressed conditions?
Forced degradation studies include:
- Thermal stress : Incubate at 80°C for 72 hrs in solid state .
- Photolysis : Expose to UV light (254 nm) in methanol solution for 48 hrs .
- Hydrolysis : Acidic (0.1M HCl) and basic (0.1M NaOH) conditions at 37°C for 24 hrs . Degradation products are identified via LC-MS/MS (Q-TOF) and compared with synthetic standards .
Q. How can computational modeling predict pharmacokinetic properties?
Integrate multi-scale simulations:
Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?
Systematic modifications guided by crystallography:
- Core substitutions : Replace the ethyl group on the pyridine ring with cyclopropyl or fluorine to alter steric/electronic profiles .
- Benzamido variations : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding . Validate using SPR (surface plasmon resonance) for binding kinetics (kₐ, k𝒹) .
Q. How to resolve contradictions in biological activity data across studies?
Apply orthogonal validation:
Q. What advanced separation techniques address synthetic byproduct challenges?
Leverage hybrid chromatography:
- HPLC-UV/MS : C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water .
- Preparative SFC : Supercritical CO₂/methanol for enantiomer separation if chiral centers exist .
- Ion-pairing : Use heptafluorobutyric acid (HFBA) for polar impurities .
Methodological Notes
- Stereochemical analysis : For ambiguous centers, employ vibrational circular dichroism (VCD) or Mosher’s ester derivatization .
- Scale-up challenges : Transition from batch to flow chemistry for exothermic steps (e.g., sulfamoylation) to improve safety and yield .
- Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and assay datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
